molecular formula C6H4N4O2 B1293488 5-Nitrobenzotriazole CAS No. 2338-12-7

5-Nitrobenzotriazole

Cat. No. B1293488
CAS RN: 2338-12-7
M. Wt: 164.12 g/mol
InChI Key: AOCDQWRMYHJTMY-UHFFFAOYSA-N
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Description

5-Nitrobenzotriazole is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. It serves as a key intermediate in the synthesis of various derivatives that exhibit distinct biological and physical properties due to their molecular shape variations . The compound has also been identified as a structural characteristic in anti-inflammatory agents, which has led to the exploration of its derivatives for potential anti-inflammatory activity .

Synthesis Analysis

The synthesis of 5-nitrobenzotriazole derivatives has been a subject of interest in several studies. A modular synthesis approach has been reported for the preparation of N-benzotriazoylureas and N-benzotriazoylthioureas using 5-nitrobenzotriazole. This method involves alkylation reactions that yield isomeric products, specifically 2-alkyl-5-nitro-2H-benzotriazoles, which can be separated by standard chromatographic techniques . Additionally, the synthesis of 5-nitrobenzotriazole derivatives has been explored through reactions with various acyl chlorides, leading to compounds with anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of 5-nitrobenzotriazole and its derivatives is crucial in determining their biological and physical properties. The isomeric forms, such as 1H- and 2H-isomers, result from different alkylation patterns and have distinct topologies . The spectroscopic support for the structure of synthesized derivatives, such as 1-cinnamoyl-5-nitrobenzotriazole and 1-(4-fluorobenzoyl)-5-nitrobenzotriazole, has been provided, which is essential for confirming the identity and purity of these compounds .

Chemical Reactions Analysis

The reactivity of 5-nitrobenzotriazole in chemical reactions has been explored in the context of synthesizing novel compounds. For instance, its reaction with cinnamoyl chloride and 4-fluorobenzoyl chloride has been studied, leading to the formation of derivatives with potential anti-inflammatory activity . The compound's reactivity is also evident in the synthesis of a library of N-benzotriazoylureas and thioureas, showcasing its versatility as a building block for creating diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrobenzotriazole derivatives are influenced by their molecular structure. The distinct isomeric forms obtained through synthesis have varying properties, which can be exploited for specific applications. For example, the anti-inflammatory activity of certain derivatives suggests that the presence of the 5-nitrobenzotriazole moiety imparts significant biological activity . The separation of isomers and the characterization of their properties are critical steps in the development of these compounds for practical use .

Scientific Research Applications

Corrosion Inhibition

5-Nitrobenzotriazole has been studied for its role in the inhibition of copper corrosion in sulfate solutions. Research by Aramaki et al. (1991) found that derivatives of benzotriazole, including 5-nitrobenzotriazole, are effective in forming protective films on copper surfaces. These films are particularly effective at high pH values and noble potentials, although 5-nitrobenzotriazole was found to be less efficient compared to other derivatives like 5-chlorobenzotriazole and benzotriazole (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Chemical Synthesis

In the field of chemical synthesis, 5-Nitrobenzotriazole is used as a reactant in various chemical reactions. For example, Carta et al. (2005) used chloronitrobenzotriazoles, which include 5-nitrobenzotriazole, in the synthesis of new tricyclic systems like 1H,6H -triazolo[4,5-e]benzotriazole-3-oxides. These compounds have potential applications in various chemical and pharmaceutical fields (Carta, Piras, Boatto, & Paglietti, 2005).

Spectroscopy and Material Science

5-Nitrobenzotriazole has been utilized in spectroscopic studies to understand the properties of materials. For instance, Mary et al. (2008) used 5-nitro-2-(p-fluorophenyl)benzoxazole, derived from 5-nitrobenzotriazole, for vibrational spectroscopic studies. These studies contribute to the understanding of material properties at a molecular level, which is crucial in the development of new materials (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Safety And Hazards

5-Nitrobenzotriazole is harmful if swallowed . It can cause skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to rinse mouth if swallowed . It is also recommended to get medical help if swallowed . It is classified as Acute toxicity - Category 4, Oral .

properties

IUPAC Name

5-nitro-2H-benzotriazole
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InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)
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InChI Key

AOCDQWRMYHJTMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=NNN=C2C=C1[N+](=O)[O-]
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Molecular Formula

C6H4N4O2
Record name 5-NITROBENZOTRIAZOL
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DSSTOX Substance ID

DTXSID2062329
Record name 5-Nitrobenzotriazole
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Molecular Weight

164.12 g/mol
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Physical Description

5-nitrobenzotriazol appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.
Record name 5-NITROBENZOTRIAZOL
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Product Name

5-Nitrobenzotriazole

CAS RN

2338-12-7
Record name 5-NITROBENZOTRIAZOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
A Machara, J Konvalinka, M Kotora - ChemistrySelect, 2016 - Wiley Online Library
… Initially, we decided to investigate an alkylation of 5-nitrobenzotriazole (Table 1). Although … process based on the reaction of 5-nitrobenzotriazole 4 with various alkylating reagents under …
M Kamel, S Sherif, MM Kamel - Tetrahedron, 1964 - Elsevier
… sulphate (4 ml) an almost theoretical yield of a solid was obtained which on fractional crystallization from benzene and ethyl alcohol alternatively gave 2-methyl-5-nitrobenzotriazole …
Number of citations: 16 www.sciencedirect.com
JW Wiench, L Stefaniak - 1995 - osti.gov
Benzotriazole mogą występować w stanie równowagi tautomerycznej. Proton może być związany z atomami NI, N2 i N3 tworząc w ten sposób odpowiednio dwie formy benzenoidowe …
Number of citations: 0 www.osti.gov
H Seki, O Mitsunobu - Chemistry Letters, 1987 - journal.csj.jp
The reagent formed by the reaction of 2-chlorophenyl phosphorodichloridate with an equimolar amount of 5-nitrobenzotriazole was treated with protected ribonucleosides having free 3…
Number of citations: 3 www.journal.csj.jp
JW Wiench, L Stefaniak - inis.iaea.org
Tautomeria prototropowa 5-nitrobenzotriazoIu - NMR w roztworze iw ciele stałym. 295 PL9801096 Page 1 Tautomeria prototropowa 5-nitrobenzotriazoIu - NMR w roztworze iw ciele …
Number of citations: 0 inis.iaea.org
K Aramaki, T Kiuchi, T Sumiyoshi, H Nishihara - Corrosion science, 1991 - Elsevier
… The ease of complex formation was estimated to decrease in the order, 5-chlorobenzotriazole > benzotriazole - 5-methylbenzotriazole > 5-nitrobenzotriazole. The order agreed with that …
Number of citations: 105 www.sciencedirect.com
D Graham, G McAnally - Heterocyclic Communications, 1999 - degruyter.com
… Reduction of the 5-nitrobenzotriazole 3 was accomplished in the same manner as for the 4aminobenzotriazole in 71% yield. Purification was achieved by trituration from ethyl acetate …
Number of citations: 6 www.degruyter.com
A Kreutzberger, J Stratmann - Arzneimittel-forschung, 1980 - europepmc.org
… of a series of antiinflammatory agents, 5-nitrobenzotriazole (1) was caused to react with … 1-cinnamoyl-5-nitrobenzotriazole (3a) and 1-(4-fluorobenzoyl)-5-nitrobenzotriazole (3b) is …
Number of citations: 2 europepmc.org
G Bereket, A Pinarbaşi - Corrosion engineering, science and …, 2004 - Taylor & Francis
… The efficiency of the studied benzotriazole derivatives at a concentration of 161024M was found be in the following order: 5-nitrobenzotriazole.5-methyl benzotriazole.5chloro …
Number of citations: 68 www.tandfonline.com
J Wiench - Polish Journal of Chemistry, 2002 - infona.pl
… and ab initio Gauge Invariant Atomic Orbitals - Coupled-Perturbed Hartree-Fock (GIAO-CPHF) calculations are reported for benzotriazole 1, 5-nitrobenzimidazole 2, 5-nitrobenzotriazole …
Number of citations: 8 www.infona.pl

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